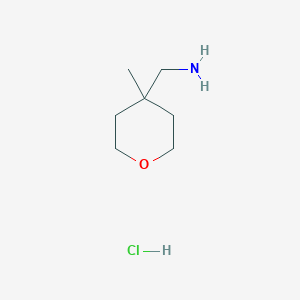

![molecular formula C11H10F3NO B2929598 2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 341965-79-5](/img/structure/B2929598.png)

2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C11H10F3NO and its molecular weight is 229.202. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Phase Behavior and Solvent Applications

- Ionic liquids with varying solutes, including aliphatic and aromatic compounds, have been studied for their phase behavior and potential applications. The selection of anions in these ionic liquids significantly affects their solvent abilities, offering potential as environmentally acceptable solvents with tunable properties for separating target molecules from aqueous solutions or extracting them from original matrices (Visak et al., 2014).

Chemistry and Biochemistry of Acrylamide

- The chemistry, biochemistry, and safety of acrylamide, a compound related to acrylamide functionalities, have been extensively reviewed. Acrylamide's presence in foods and its potential health effects, due to its formation during processing, highlight the need for a better understanding of its role in human health (Friedman, 2003).

Amyloid Imaging in Alzheimer's Disease

- Advances in amyloid imaging ligands for Alzheimer's disease illustrate the application of chemical compounds in medical diagnostics. Radioligands have been developed for PET scans to measure amyloid in vivo in the brain, enabling early detection of Alzheimer's disease and evaluation of anti-amyloid therapies (Nordberg, 2007).

Environmental Persistence and Toxicity of Antimicrobials

- Studies on triclosan, an antimicrobial compound, review its occurrence, toxicity, and degradation in the environment. Due to its widespread use and partial elimination in sewage treatment, triclosan and its degradation products pose potential environmental and health risks, underscoring the importance of understanding the fate of chemically functionalized compounds in ecological systems (Bedoux et al., 2012).

Enaminoketones and Enaminothiones in Heterocyclic Synthesis

- The utility of enaminoketones and esters in the synthesis of heterocycles and natural products highlights the role of chemical synthesis in developing compounds for pharmaceutical applications. These intermediates facilitate the enantioselective preparation of functionalized compounds, important in synthetic chemistry (Negri et al., 2004).

Mécanisme D'action

Target of Action

The primary target of 2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is the androgen receptor . This compound is classified as an anti-androgen , which means it inhibits the biological effects of androgens, male sex hormones, by blocking them from binding to their receptors .

Mode of Action

This compound interacts with its target, the androgen receptor, by binding to it and preventing androgens from attaching . This prevents the androgens from exerting their effects, leading to a decrease in androgen-dependent processes .

Biochemical Pathways

The action of this compound affects the androgen signaling pathway . By blocking the androgen receptor, this compound inhibits the normal function of androgens, which can lead to changes in the expression of androgen-responsive genes .

Pharmacokinetics

The compound is administered orally and undergoes extensive first-pass metabolism in the liver, producing several metabolites . These metabolites are predominantly excreted in urine

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of androgen-dependent processes . This can lead to a decrease in the growth of androgen-dependent tissues, such as in the case of prostate cancer .

Analyse Biochimique

Biochemical Properties

The nature of these interactions is complex and depends on the specific biochemical context .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-7(2)10(16)15-9-5-3-8(4-6-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKXTWNGEJURPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)

![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)

![N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2929522.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)

![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)

![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)

![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)benzamide](/img/structure/B2929538.png)